2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
2-Chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a phenyl group at position 3 and an ethoxyethyl-benzamide moiety at position 4. The benzamide component includes a chlorine atom at the 2-position, which likely enhances its electron-withdrawing properties and influences its pharmacokinetic profile.
Properties
IUPAC Name |
2-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c21-16-9-5-4-8-15(16)20(27)22-12-13-28-18-11-10-17-23-24-19(26(17)25-18)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFHNYOZYCOWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide typically involves multiple stepsThe final step involves the coupling of the triazolopyridazine derivative with 2-chloroethylbenzamide under specific reaction conditions, such as the use of a base like triethylamine in a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and high-throughput screening methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the benzamide position (C-2) is a primary site for nucleophilic substitution. Common reagents and conditions enable functional group diversification:
Key Findings :
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Substitution occurs regioselectively at the C-2 chloro position due to electronic activation by the adjacent amide group.
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Steric hindrance from the ethyl-triazolopyridazine moiety may reduce reaction rates compared to simpler benzamides .
Oxidation and Reduction Reactions
The triazolopyridazine core and ethyl ether linkage exhibit redox activity:
Oxidation
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Triazolopyridazine ring : Resistant to mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) but undergoes degradation under strong conditions (e.g., KMnO<sub>4</sub>/H<sup>+</sup>), producing pyridazine dicarboxylic acid derivatives.
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Ethyl ether bridge : Oxidized to a ketone using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, though yields are moderate (∼50%) due to competing side reactions.
Reduction
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Amide group : Stable under catalytic hydrogenation (H<sub>2</sub>/Pd-C), but LiAlH<sub>4</sub> reduces the amide to a secondary amine (45% yield).
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Triazole ring : Partially reduced with NaBH<sub>4</sub>/NiCl<sub>2</sub>, forming dihydrotriazolo intermediates.
Cross-Coupling Reactions
The triazolopyridazine system participates in palladium-catalyzed couplings when halogenated:
Limitations :
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Direct functionalization of the parent compound requires prior halogenation (e.g., bromination at C-6 of pyridazine) .
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Steric bulk from the phenyl-triazolo group reduces coupling efficiency compared to simpler pyridazines .
Hydrolysis and Stability
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Amide bond : Stable under acidic (HCl, 1M) and basic (NaOH, 1M) aqueous conditions at room temperature. Prolonged heating (80°C, 24 h) in 6M HCl cleaves the amide bond, yielding 2-chlorobenzoic acid and the corresponding amine.
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Triazolopyridazine ring : Resists hydrolysis below pH 12 but degrades in strongly alkaline solutions (pH >13).
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces:
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C-Cl bond cleavage : Forms a radical intermediate, leading to dimerization (30%) or hydrogen abstraction (yielding dechlorinated product, 40%).
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Triazole ring opening : Observed under prolonged UV exposure, generating pyridazine-amide byproducts.
Critical Challenges
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Low solubility in polar solvents (e.g., water, ethanol) limits reaction scalability.
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Competitive side reactions at multiple reactive sites require precise stoichiometric control.
Scientific Research Applications
Overview
2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. This compound has garnered attention in various fields due to its unique chemical structure, which imparts significant biological activities.
Medicinal Chemistry
The compound is primarily researched for its potential therapeutic applications . The presence of the triazolo and pyridazine rings suggests that it may interact with various biological targets, making it a candidate for drug development. Ongoing studies are exploring its efficacy against several diseases, including:
- Cancer: Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting tumor growth through modulation of specific signaling pathways.
- Antimicrobial Activity: Research has shown potential effectiveness against various bacterial strains, suggesting its use in developing new antibiotics.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and methodologies.
Material Science
The compound's unique properties also lend themselves to applications in material science . It can be used in the development of novel materials with specific functionalities, such as:
- Polymer Chemistry: Incorporating this compound into polymer matrices may enhance the material's mechanical and thermal properties.
- Nanotechnology: Its potential for functionalization can lead to applications in nanomaterials for drug delivery systems.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The target compound’s chlorine on the benzamide (vs. 4-chlorobenzyl in ) may alter lipophilicity and binding specificity.
- Methyl or phenyl groups on the triazolopyridazine core (positions 3 or 6) modulate steric hindrance and electronic properties .
Linker Modifications: Ethoxyethyl (target) vs. ethyl () linkers affect flexibility and solubility. Ethoxy groups generally enhance hydrophilicity compared to amino linkers. Thioether () and acetamide () linkers introduce distinct hydrogen-bonding capabilities.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from related structures:
- Bioactivity Trends : Compounds with chlorinated aromatic groups (e.g., ) often exhibit enhanced binding to hydrophobic pockets in enzymes or receptors.
- Metabolic Stability: Ethoxy linkers (as in the target compound) may reduce metabolic degradation compared to amino linkers, which are prone to oxidation .
Q & A
Q. What are the key steps in synthesizing 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide?
The synthesis typically involves:
- Cyclization of hydrazinylpyridazine intermediates with reagents like diethyl ethoxymethylenemalonate to form the triazolo-pyridazine core .
- Substitution reactions where chlorine in the triazolo-pyridazine moiety is replaced with aryl or alkyl groups (e.g., phenyl) via nucleophilic aromatic substitution .
- Coupling reactions to attach the benzamide sidechain, often using carbodiimide-based coupling agents under inert conditions .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the triazolo-pyridazine ring and substitution patterns .
- High-resolution mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry or crystal packing .
Q. What safety protocols are recommended for handling this compound?
- Use chemical safety goggles , nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact .
- Store in tightly sealed containers under inert gas (e.g., argon) to avoid moisture absorption or degradation .
- Conduct reactions in well-ventilated fume hoods to mitigate inhalation risks .
Q. How can researchers verify the compound’s purity for biological assays?
- HPLC with UV detection (C18 column, acetonitrile/water gradient) to achieve ≥95% purity thresholds .
- Differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced Research Questions
Q. How can structural modifications optimize this compound’s bioactivity?
- Rational design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability or binding affinity .
- Scaffold hopping : Replace the benzamide group with heterocycles (e.g., thiazole) to explore diverse receptor interactions .
- Pro-drug strategies : Mask polar functional groups (e.g., hydroxyl) with acetyl or tert-butyl carbamate to improve bioavailability .
Q. What experimental approaches resolve contradictions in biological activity data?
- Dose-response studies to distinguish between true activity and assay artifacts (e.g., aggregation-induced inhibition) .
- Off-target profiling using kinase or GPCR panels to identify confounding interactions .
- Metabolite identification (via LC-MS/MS) to assess whether inactive metabolites skew in vitro results .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases) and prioritize substituents for synthesis .
- QSAR models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC50 values .
- MD simulations to evaluate conformational stability of the triazolo-pyridazine core in aqueous vs. lipid environments .
Q. What strategies mitigate low solubility in pharmacokinetic studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins in formulation buffers .
- Salt formation : Convert the free base to a hydrochloride or mesylate salt .
- Nanoparticle encapsulation (e.g., PLGA) to enhance oral bioavailability .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) to confirm compound-target binding in lysates or live cells .
- BRET/FRET-based biosensors to monitor real-time modulation of intracellular signaling pathways .
- CRISPR knockout models to establish on-target effects by comparing activity in wild-type vs. target-deficient cells .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for substitution reactions to prevent hydrolysis of the triazolo-pyridazine core .
- Data validation : Cross-reference HRMS and NMR data with literature (e.g., crystallographic data in ) to avoid misassignment of regioisomers.
- Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for compounds with uncharacterized toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
